![molecular formula C9H9N B170253 (4-Ethynylphenyl)methanamine CAS No. 197844-23-8](/img/structure/B170253.png)
(4-Ethynylphenyl)methanamine
Overview
Description
“(4-Ethynylphenyl)methanamine” (also known as 4EP) is a hydrophobic drug . It has been shown to interact with the cell membrane, as well as with polymerized doxorubicin . The interaction of 4EP with the cell membrane results in a change in the conformation of the lipid bilayer and an increase in transmembrane permeability .
Molecular Structure Analysis
The molecular formula of “(4-Ethynylphenyl)methanamine” is C9H9N . It has an average mass of 131.174 Da and a monoisotopic mass of 131.073502 Da .Scientific Research Applications
I have conducted a search for the scientific research applications of “(4-Ethynylphenyl)methanamine” and found some interesting uses. Below are the details for each application:
Polymer Modified Triazolylamides
“(4-Ethynylphenyl)methanamine” is used in the preparation of polymer modified triazolylamides, which can be utilized as implantable elements. This application suggests its potential in biomedical engineering and materials science, particularly in developing new materials for medical implants .
Conjugated Microporous Polymers
The compound is related to tris(4-ethynylphenyl)amine, which has been used to create conjugated microporous polymers (CMPs). These polymers have applications in photocatalysis, indicating that “(4-Ethynylphenyl)methanamine” may also be relevant in the development of photocatalytic materials .
Safety and Hazards
properties
IUPAC Name |
(4-ethynylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMHUXNIQEVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethynylphenyl)methanamine | |
CAS RN |
197844-23-8 | |
Record name | (4-ethynylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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